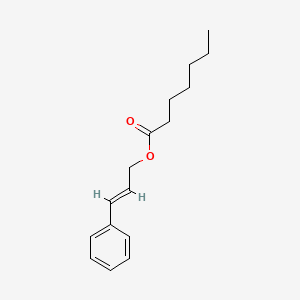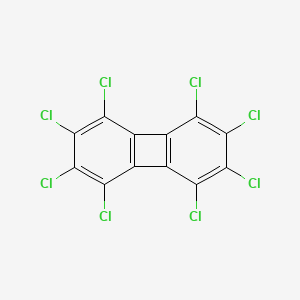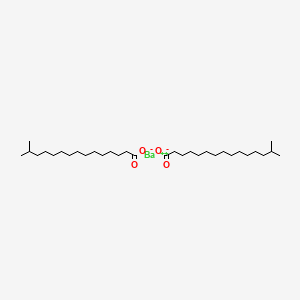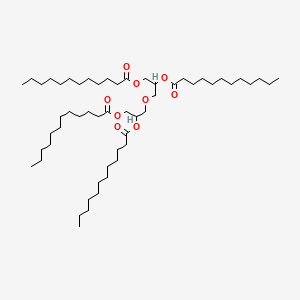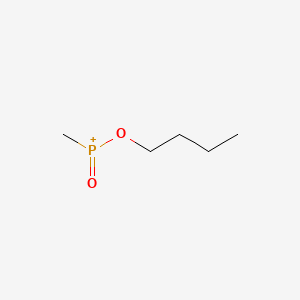
Phosphinic acid, methyl-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, methyl-, butyl ester is an organophosphorus compound with the chemical formula C5H13O2P. It is a colorless to pale yellow liquid with low volatility. This compound is soluble in organic solvents such as ethanol, ether, and acetone, but it is insoluble in water . It is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphinic acid, methyl-, butyl ester is typically prepared through an esterification reaction. The process involves reacting phosphinic acid with butanol under suitable conditions . The reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid to enhance the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where phosphinic acid and butanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process, and the product is purified through distillation to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphinic acid, methyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and butanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Hydrolysis: Phosphinic acid and butanol.
Substitution: Various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, methyl-, butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinic acid, methyl-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial or antiviral effects, depending on the target enzyme and the organism involved.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, methyl-, butyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, butyl ester
- Phosphinic acid, ethyl-, butyl ester
- Phosphonic acid, ethyl-, butyl ester
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its solubility in organic solvents and its ability to act as a catalyst in various reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
6172-80-1 |
|---|---|
Molekularformel |
C5H12O2P+ |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
butoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C5H12O2P/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3/q+1 |
InChI-Schlüssel |
JUMDGYIOMFZJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[P+](=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


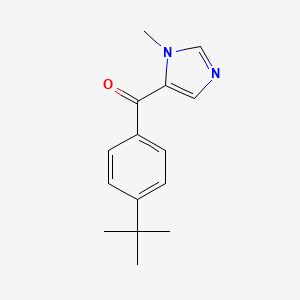
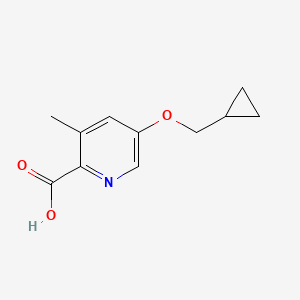
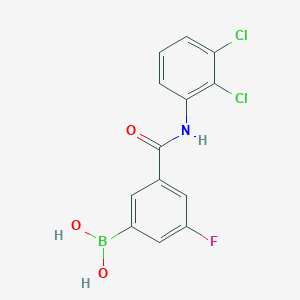
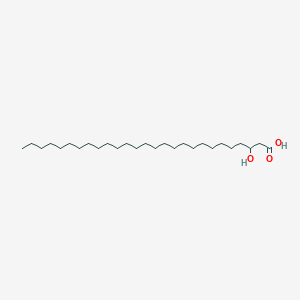
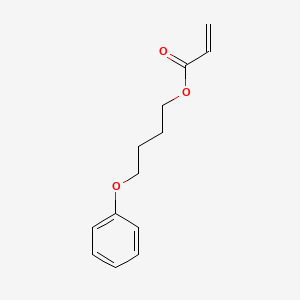
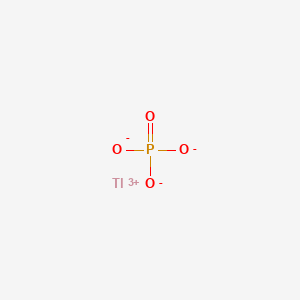
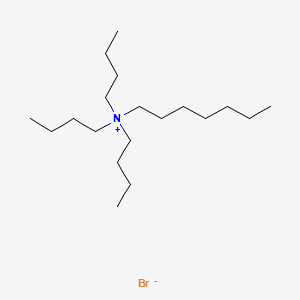
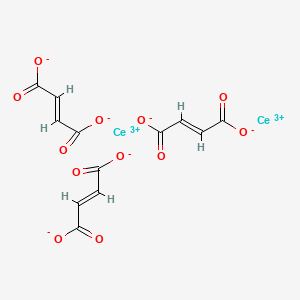
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
